ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate
CAS No.: 1207029-69-3
Cat. No.: VC4639772
Molecular Formula: C24H30N6O3S
Molecular Weight: 482.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207029-69-3 |
|---|---|
| Molecular Formula | C24H30N6O3S |
| Molecular Weight | 482.6 |
| IUPAC Name | ethyl 4-[2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C24H30N6O3S/c1-5-33-24(32)29-12-10-28(11-13-29)20(31)15-34-23-22-19(21(16(2)3)26-27-23)14-25-30(22)18-8-6-17(4)7-9-18/h6-9,14,16H,5,10-13,15H2,1-4H3 |
| Standard InChI Key | CESBHWCFGDZNDS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=C(C=C4)C)C(C)C |
Introduction
Ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound with a molecular formula of C24H30N6O3S and a molecular weight of 482.6 g/mol . This compound belongs to a class of molecules that incorporate pyrazolo[3,4-d]pyridazine and piperazine rings, which are known for their diverse biological activities.
Synthesis and Potential Applications
While specific synthesis details for ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate are not readily available, compounds with similar structures often involve multi-step reactions including condensation and substitution reactions. The presence of pyrazolo[3,4-d]pyridazine and piperazine rings suggests potential biological activities, such as anti-inflammatory or antimicrobial effects, although specific studies on this compound are lacking.
Related Compounds and Biological Activities
Compounds with similar heterocyclic structures, such as pyrazolo[3,4-d]pyrimidines, have shown promising biological activities. For example, 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits structural similarities and may serve as a reference for potential biological evaluation . Additionally, pyrazole derivatives have been explored for their anti-HIV activities, indicating the potential for related compounds to exhibit significant biological effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume